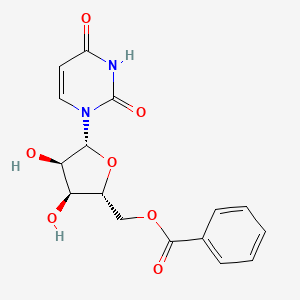

Uridine 5'-benzoate

Description

Structure

3D Structure

Properties

CAS No. |

54618-06-3 |

|---|---|

Molecular Formula |

C16H16N2O7 |

Molecular Weight |

348.31 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C16H16N2O7/c19-11-6-7-18(16(23)17-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H,17,19,23)/t10-,12-,13-,14-/m1/s1 |

InChI Key |

SRLQBOIASWUQBN-FMKGYKFTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Uridine 5'-benzoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine 5'-benzoate is a derivative of the nucleoside uridine, characterized by the presence of a benzoate group at the 5' position of the ribose sugar. While specific in-depth research on this compound is limited in publicly available literature, this guide provides its core chemical properties and offers a broader context based on the well-documented activities of related uridine derivatives. This document serves as a foundational resource for researchers interested in the potential applications of this compound, drawing parallels from similar compounds in terms of synthesis, potential biological activities, and roles in cellular processes.

Compound Identification and Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 54618-06-3 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₇ | [1] |

| Molecular Weight | 348.31 g/mol | [1] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |

Synthesis of Uridine Esters: A General Protocol

Generalized Synthesis Workflow

The synthesis of this compound would likely proceed via the selective benzoylation of uridine.

Caption: Generalized workflow for the synthesis of this compound.

Methodology

-

Protection: To ensure selectivity for the 5'-hydroxyl group, the 2'- and 3'-hydroxyl groups of uridine are often protected. A common method is the formation of a 2',3'-O-isopropylidene acetal by reacting uridine with acetone in the presence of an acid catalyst.

-

Benzoylation: The protected uridine is then reacted with benzoyl chloride in a suitable solvent, typically pyridine, which also acts as a base to neutralize the HCl byproduct. This reaction selectively acylates the primary 5'-hydroxyl group.

-

Deprotection: The protecting group is subsequently removed, often by treatment with a mild acid, to yield the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography.

Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)

Direct experimental evidence for the biological activity of this compound is scarce. However, the extensive research on uridine and its derivatives allows for informed hypotheses about its potential roles. The addition of a benzoate group increases the lipophilicity of the uridine molecule, which may enhance its ability to cross cell membranes.[1]

Potential Therapeutic Areas

Derivatives of uridine have been investigated for a range of therapeutic applications, suggesting potential avenues of research for this compound:

-

Antimicrobial and Anticancer Agents: Various uridine derivatives have demonstrated promising antimicrobial and anticancer properties.[2][3] Modifications at different positions of the uridine scaffold have been shown to modulate these activities.

-

Neuroprotection: Uridine itself plays a crucial role in the central nervous system, and its derivatives are explored for neuroprotective effects.[4] Uridine is a precursor for the synthesis of cytidine triphosphate (CTP), which is essential for the production of phospholipids in neuronal membranes.[5][6]

-

Metabolic Regulation: Uridine and its nucleotides are central to various metabolic pathways, including the synthesis of glycogen and glycoproteins.[5][6]

Uridine Metabolism and Signaling

Uridine absorbed by cells is phosphorylated to Uridine 5'-monophosphate (UMP), which can then be further phosphorylated to Uridine 5'-diphosphate (UDP) and Uridine 5'-triphosphate (UTP). These activated forms of uridine are involved in numerous cellular processes.

Caption: Simplified overview of the central role of uridine in cellular metabolism.

Conclusion and Future Directions

This compound is a chemically defined derivative of uridine. While direct biological data is limited, the wealth of information on related uridine compounds provides a strong foundation for future research. The increased lipophilicity conferred by the benzoate moiety may offer advantages in terms of bioavailability and cellular uptake, making it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future studies should focus on the synthesis and subsequent biological evaluation of this compound to determine its specific activities and potential therapeutic applications.

References

- 1. Uridine 2',3',5'-tribenzoate - Molwiki [molwiki.com]

- 2. mdpi.com [mdpi.com]

- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Uridine 5'-Benzoate: An In-Depth Technical Guide to its Core Mechanism of Action in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine 5'-benzoate is a derivative of the naturally occurring nucleoside, uridine. While direct studies on the specific mechanism of action of this compound are limited, it is chemically structured as an ester of uridine. It is therefore presumed that, within a cellular environment, this compound is hydrolyzed by cellular esterases to yield uridine and benzoic acid. The primary biological activity is then expected to be mediated through uridine and its subsequent phosphorylated metabolites: uridine 5'-monophosphate (UMP), uridine 5'-diphosphate (UDP), and uridine 5'-triphosphate (UTP). This guide delineates the cellular mechanisms of action initiated by the conversion of this compound to these active uridine species.

The intracellular and extracellular actions of uridine and its nucleotides are multifaceted, impacting a range of cellular processes from signal transduction to biosynthesis and metabolism. Extracellular UTP is a potent signaling molecule that activates P2Y purinergic receptors, initiating downstream cascades that influence cell proliferation, migration, and differentiation. Intracellularly, uridine serves as a substrate for the synthesis of pyrimidine nucleotides, which are essential for RNA and DNA synthesis, as well as the formation of UDP-sugars involved in glycosylation. Furthermore, uridine has been shown to modulate key signaling pathways, including the cAMP, MAPK, and Sirt1/AMPK pathways, thereby influencing a wide array of cellular functions.

This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.

Core Cellular Mechanisms of Action

The biological effects of this compound are believed to be driven by its hydrolysis product, uridine, and its phosphorylated derivatives. These molecules exert their effects through several key signaling pathways.

P2Y Receptor-Mediated Signaling

Extracellular UTP is a primary agonist for several G protein-coupled P2Y receptors, particularly P2Y2, P2Y4, and P2Y6 receptors. Activation of these receptors by UTP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can lead to a variety of cellular responses, including cell proliferation and migration.[1]

Inhibition of cAMP Signaling Pathway

Uridine has been observed to inhibit the cyclic AMP (cAMP) signaling pathway.[2] While the precise mechanism of inhibition is not fully elucidated, it is proposed to occur either through the activation of Gαi-coupled receptors or by other indirect means. This inhibition leads to a decrease in the intracellular concentration of cAMP, which in turn reduces the activity of Protein Kinase A (PKA). PKA is a key regulator of numerous cellular processes, and its inhibition can affect gene expression and metabolism.

Modulation of MAPK Signaling Pathway

UTP, acting through P2Y receptors, can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway.[3] This activation is often mediated through PKC and can involve other intermediates like the Related Adhesion Focal Tyrosine Kinase (RAFTK). The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, differentiation, and survival.

Activation of Sirt1/AMPK Signaling Pathway

Recent studies have indicated that uridine can activate the Sirtuin 1 (Sirt1)/AMP-activated protein kinase (AMPK) signaling pathway. This pathway is a crucial regulator of cellular energy homeostasis. Activation of Sirt1 and AMPK can lead to enhanced mitochondrial function, increased fatty acid oxidation, and improved cellular stress resistance.

Quantitative Data Summary

The following tables summarize the quantitative effects of uridine and its nucleotides on various cellular processes as reported in the literature.

Table 1: Effect of Uridine and its Nucleotides on Cell Viability/Proliferation

| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Proliferation (% of Control) | Reference |

| Uridine | L929 | 10 | 48 | Increased (p<0.01) | [4][5] |

| Uridine | L929 | 100 | 48 | Increased (p<0.001) | [4][5] |

| Uridine | L929 | 10 | 72 | Increased (p<0.01) | [4][5] |

| Uridine | L929 | 100 | 72 | Increased (p<0.001) | [4][5] |

| UTP | L929 | 1 | 72 | Increased (p<0.001) | [4][5] |

| UTP | L929 | 10 | 72 | Increased (p<0.01) | [4][5] |

| UTP | L929 | 100 | 72 | Increased (p<0.001) | [4][5] |

| UTP | A549 | 100 | 24 | Increased BrdU incorporation | [1] |

| Uridine | hMSCs | 200 | - | Increased proliferation rate | [6] |

Table 2: Effect of Uridine and UTP on Cell Migration

| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Migration | Reference |

| Uridine | L929 | 1, 10, 100 | 96 | Significantly enhanced | [4][5] |

| UTP | L929 | 1, 10, 100 | 96 | Significantly enhanced | [4][5] |

Table 3: Receptor Activation and Downstream Signaling

| Ligand | Receptor/Pathway | Cell Line | EC50 (µM) | Effect | Reference |

| UTP | P2Y2 | PC12 | ~25 | MAP Kinase (ERK2) activation | [3] |

| ATP | P2Y2 | PC12 | ~25 | MAP Kinase (ERK2) activation | [3] |

| UTP | P2Y2 | A549 | - | Stimulated proliferation | [1] |

Detailed Experimental Protocols

The following are representative protocols for key experiments to assess the cellular effects of uridine and its derivatives. These are intended as a guide and may require optimization for specific cell types and experimental conditions.

Experimental Workflow for Assessing Cellular Effects of Uridine/UTP

Protocol 1: P2Y Receptor Activation Assay (Calcium Mobilization)

-

Cell Seeding: Plate cells (e.g., HEK293 expressing a specific P2Y receptor) in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.

-

Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Wash: Wash cells twice with HBSS to remove excess dye.

-

Baseline Reading: Measure baseline fluorescence using a fluorescence plate reader (Excitation/Emission ~485/525 nm).

-

Compound Addition: Add varying concentrations of UTP (or other agonists/antagonists) to the wells.

-

Kinetic Reading: Immediately begin kinetic fluorescence readings for 5-10 minutes to measure the change in intracellular calcium concentration.

-

Data Analysis: Calculate the peak fluorescence response over baseline for each concentration and plot a dose-response curve to determine the EC50.

Protocol 2: cAMP Inhibition Assay

-

Cell Seeding: Plate cells in a 96-well plate and culture to ~80% confluency.

-

Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Treatment: Treat cells with varying concentrations of uridine for 30 minutes.

-

Stimulation: Add a known adenylyl cyclase activator (e.g., forskolin) to all wells (except negative control) and incubate for 15-30 minutes.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Measurement: Measure intracellular cAMP levels using a competitive ELISA-based or HTRF-based cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production by uridine and determine the IC50.

Protocol 3: MAPK (ERK1/2) Phosphorylation Western Blot

-

Cell Culture and Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.

-

Treatment: Treat cells with UTP (e.g., 100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Protocol 4: Sirt1/AMPK Activation Western Blot

-

Cell Culture and Treatment: Culture cells and treat with uridine (e.g., 50-200 µM) for a specified duration (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Follow steps 3 and 4 from the MAPK Western Blot protocol.

-

SDS-PAGE and Transfer: Follow step 5 from the MAPK Western Blot protocol.

-

Blocking: Follow step 6 from the MAPK Western Blot protocol.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sirt1, phospho-AMPKα (Thr172), and total AMPKα overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Follow step 8 from the MAPK Western Blot protocol.

-

Detection: Follow step 9 from the MAPK Western Blot protocol.

-

Data Analysis: Quantify band intensities and normalize the Sirt1 and p-AMPKα signals to the loading control and total AMPKα, respectively.

Conclusion

The mechanism of action of this compound in cells is most likely attributable to its hydrolysis product, uridine, and its subsequent phosphorylated forms. These molecules engage with a variety of cellular targets and signaling pathways, leading to diverse physiological outcomes. The activation of P2Y receptors by UTP initiates well-defined signaling cascades that influence cell proliferation and migration. Furthermore, uridine and its metabolites modulate other critical pathways, including the inhibition of cAMP signaling and the activation of MAPK and Sirt1/AMPK pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds. Future studies should aim to directly confirm the hydrolysis of this compound in various cell types and to further delineate the downstream consequences of the signaling pathways it modulates.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Activation of P2Y2 receptors by UTP and ATP stimulates mitogen-activated kinase activity through a pathway that involves related adhesion focal tyrosine kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Stability of Uridine 5'-benzoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific experimental data on the in vitro stability of Uridine 5'-benzoate is not extensively available in peer-reviewed literature. This guide is therefore based on established principles of chemical stability for nucleoside and ester-containing compounds, and provides a framework for designing and executing a comprehensive in vitro stability study.

Introduction

This compound is a nucleoside ester, a molecule that combines uridine with benzoic acid via an ester linkage at the 5'-hydroxyl group of the ribose sugar. Such modifications are common in the development of nucleoside analogs to alter their physicochemical properties, such as lipophilicity, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the in vitro stability of this compound is critical for its potential development as a therapeutic agent. This document outlines the probable degradation pathways, proposes a detailed experimental protocol for stability assessment, and provides a template for data presentation.

Predicted Degradation Pathways

The chemical structure of this compound contains two primary points of potential hydrolytic cleavage: the ester bond and the N-glycosidic bond. Degradation can occur through chemical hydrolysis (catalyzed by pH) and enzymatic hydrolysis.

-

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, which would yield uridine and benzoic acid. This reaction can be catalyzed by both acidic and basic conditions.[1][2] In a biological matrix, this hydrolysis is likely to be accelerated by the presence of esterase enzymes found in plasma and liver microsomes.[3]

-

N-Glycosidic Bond Cleavage: The N-glycosidic bond connecting the uracil base to the ribose sugar can also undergo hydrolysis, particularly under acidic conditions.[4][5] This would result in the formation of uracil and ribose 5'-benzoate.

These two pathways are not mutually exclusive and can occur concurrently, leading to a complex degradation profile.

Visualizing Degradation Pathways

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for In Vitro Stability Assessment

A comprehensive in vitro stability study for this compound should investigate its stability under various conditions that simulate physiological and storage environments.

Materials and Reagents

-

This compound (high purity)

-

Reference standards for potential degradation products (Uridine, Benzoic Acid, Uracil)

-

Buffers: Phosphate-buffered saline (PBS), citrate buffers, and glycine buffers to cover a pH range from 2 to 10.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Biological matrices: Human plasma (with anticoagulant), human liver microsomes (HLM).

-

Cofactors for microsomal assays (e.g., NADPH).

-

Internal standard for analytical quantification.

Stability in Aqueous Buffers (pH Profile)

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it into various aqueous buffers (e.g., pH 2, 4, 7.4, 9, and 10) to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1% to avoid affecting the stability.

-

Incubation: Incubate the test solutions at controlled temperatures (e.g., 4°C, 25°C, and 37°C).

-

Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each incubation mixture.

-

Sample Preparation: Quench the degradation reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. Centrifuge to precipitate any proteins and collect the supernatant for analysis.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.

Stability in Human Plasma

-

Preparation of Test Solutions: Spike this compound into fresh human plasma to a final concentration of 1-10 µM.

-

Incubation: Incubate the plasma samples in a shaking water bath at 37°C.

-

Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots.

-

Sample Preparation: Precipitate plasma proteins by adding 3 volumes of cold acetonitrile or methanol containing an internal standard. Vortex and centrifuge. Collect the supernatant for analysis.

-

Analysis: Analyze the samples by a validated LC-MS/MS method.

Stability in Human Liver Microsomes (HLM)

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration e.g., 1 mM).

-

Incubation: Incubate the mixture at 37°C in a shaking water bath.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots.

-

Sample Preparation: Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. Centrifuge and collect the supernatant.

-

Analysis: Analyze the samples by a validated LC-MS/MS method.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[6]

-

HPLC-UV/LC-MS/MS: A reversed-phase HPLC method is generally suitable for nucleoside analogs.[4][5]

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: UV detection at a suitable wavelength for uridine and its derivatives, or mass spectrometry for higher sensitivity and specificity, especially for biological matrix samples.

-

Experimental Workflow Visualization

Caption: Proposed experimental workflow for in vitro stability testing.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

| pH | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) | Primary Degradation Products |

| 2.0 | 5.2 | 0.133 | Uracil, Ribose 5'-benzoate, Uridine, Benzoic Acid |

| 4.0 | 24.5 | 0.028 | Uridine, Benzoic Acid, minor Uracil |

| 7.4 | > 48 | < 0.014 | Uridine, Benzoic Acid |

| 9.0 | 18.3 | 0.038 | Uridine, Benzoic Acid |

| 10.0 | 8.1 | 0.086 | Uridine, Benzoic Acid |

Table 2: Hypothetical Stability of this compound in Biological Matrices at 37°C

| Matrix | Half-life (t½, minutes) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Degradation Products |

| Human Plasma | 45.8 | N/A | Uridine, Benzoic Acid |

| Human Liver Microsomes | 15.2 | 91.2 | Uridine, Benzoic Acid, potential hydroxylated metabolites |

Conclusion

While direct experimental data on the in vitro stability of this compound is lacking in the public domain, a comprehensive stability profile can be generated by following the detailed experimental protocols outlined in this guide. The primary degradation pathways are anticipated to be hydrolysis of the ester bond and, under acidic conditions, cleavage of the N-glycosidic bond. The stability in biological matrices will likely be influenced by the activity of esterase enzymes. The provided workflows and data presentation templates offer a robust framework for researchers in the field of drug development to assess the viability of this compound as a potential therapeutic candidate.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. iipseries.org [iipseries.org]

- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application of Uridine 5'-benzoate in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine, a fundamental component of ribonucleic acid (RNA), and its derivatives have emerged as a promising class of compounds in drug discovery.[1] Modifications of the uridine scaffold, particularly at the 5'-position, have yielded derivatives with a wide range of biological activities, including potential applications as antimicrobial and anticancer agents.[1][2] Uridine 5'-benzoate, an ester derivative of uridine, represents a lead compound for further investigation in these therapeutic areas. The introduction of a benzoyl group at the 5'-position enhances the lipophilicity of the uridine molecule, which may improve its cell permeability and interaction with biological targets. While direct studies on this compound are limited, this document provides a comprehensive overview of its potential applications based on the known activities of structurally related 5'-O-acyl uridine derivatives. Detailed protocols for the synthesis and biological evaluation of this compound are provided to facilitate its exploration in drug discovery programs.

Potential Applications

Antimicrobial Drug Discovery

Several studies have demonstrated that acylation of uridine at the 5'-position can lead to compounds with significant antimicrobial activity.[1][2] The proposed mechanism for this activity involves the disruption of bacterial cell membrane integrity due to the hydrophobic interactions of the acyl chains.[1] this compound, with its aromatic acyl group, is a candidate for screening against a panel of pathogenic bacteria and fungi.

Anticancer Drug Discovery

Uridine derivatives have been investigated for their potential as anticancer agents.[1][2] The mechanism of action can vary, including the inhibition of key enzymes involved in nucleotide metabolism or the induction of apoptosis. The structural similarity of this compound to other bioactive 5'-acylated uridine derivatives suggests its potential as a cytotoxic agent against various cancer cell lines.

P2Y Receptor Modulation

Uridine nucleotides, such as UTP and UDP, are endogenous ligands for P2Y G-protein coupled receptors.[3][4] While this compound is not a nucleotide, its structural resemblance to the ribose moiety of these natural ligands suggests it could be investigated for any potential modulatory activity at P2Y receptors, either as an agonist or antagonist.

Data Presentation

Table 1: Antimicrobial Activity of Selected 5'-Acyl Uridine Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 5′-O-lauroyluridine | Bacillus subtilis | 125 | [1] |

| Staphylococcus aureus | 250 | [1] | |

| 5′-O-myristoyluridine | Bacillus subtilis | 62.5 | [1] |

| Staphylococcus aureus | 125 | [1] | |

| 5′-O-palmitoyluridine | Bacillus subtilis | 31.25 | [1] |

| Staphylococcus aureus | 62.5 | [1] |

Table 2: In Vitro Cytotoxicity of a 5'-Acyl Uridine Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | Ehrlich Ascites Carcinoma (EAC) | 15.6 ± 0.8 | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the selective benzoylation of the 5'-hydroxyl group of uridine.

Materials:

-

Uridine

-

Benzoyl chloride

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM:Methanol gradient)

Procedure:

-

Dissolve uridine in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) to the solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the compound dilutions.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Caption: P2Y Receptor Signaling Pathway.

Caption: Experimental Workflow for Screening Uridine Derivatives.

References

- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and P2Y₂ receptor agonist activities of uridine 5'-phosphonate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and P2Y Receptor Activity of Nucleoside 5′-Phosphonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Uridine 5'-Benzoate into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of a Uridine 5'-benzoate modification into synthetic oligonucleotides. As this is a non-standard modification, this guide presents a proposed methodology based on established principles of orthogonal solid-phase phosphoramidite chemistry. The protocol covers the synthesis of the necessary this compound phosphoramidite building block, a modified oligonucleotide synthesis cycle, and the final deprotection and purification steps. Potential applications and quantitative considerations are also discussed.

Introduction

The site-specific modification of oligonucleotides is a powerful tool in molecular biology, diagnostics, and therapeutics. While a wide array of modifications are commercially available, the introduction of novel chemical moieties often requires the development of custom synthesis strategies. This compound is a modification where a benzoate group is attached to the 5'-hydroxyl of a uridine nucleotide within an oligonucleotide chain.

Standard solid-phase oligonucleotide synthesis protocols are optimized for the use of an acid-labile 5'-dimethoxytrityl (DMT) protecting group. The incorporation of a base-labile 5'-benzoate group necessitates an orthogonal protection strategy, where the 5'-protecting group can be removed under conditions that do not affect other protecting groups on the nucleobases or the phosphate backbone. This application note details a proposed workflow for achieving this specific modification.

Potential Applications

While the direct biological or therapeutic applications of a 5'-benzoate modification on an oligonucleotide are not extensively documented in scientific literature, such a modification could be explored for several purposes:

-

Pro-drug Strategies: The benzoate group could serve as a temporary masking group that is cleaved by intracellular esterases, releasing the 5'-hydroxyl of the oligonucleotide. This could be investigated as a strategy to enhance cellular uptake or modulate the activity of the oligonucleotide.

-

Structural Biology: The bulky and aromatic nature of the benzoate group could be used to probe the structural environment of the 5'-terminus of an oligonucleotide and its interactions with proteins or other molecules.

-

Chemical Ligation: The 5'-benzoate could be part of a more complex chemical handle for the site-specific ligation of other molecules, such as peptides, fluorophores, or other oligonucleotides.

-

Intermediate for Further Modification: The 5'-benzoate could serve as a protecting group during a synthetic step where other parts of the oligonucleotide are modified, and then be selectively removed to allow for further derivatization at the 5'-terminus.

Experimental Protocols

The incorporation of this compound into an oligonucleotide requires a multi-step process, including the synthesis of a custom phosphoramidite building block and a modified solid-phase synthesis cycle.

Synthesis of 5'-O-Benzoyl-2'-O-TBDMS-uridine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite

This protocol describes the synthesis of the key phosphoramidite building block required for the incorporation of this compound.

Materials:

-

Uridine

-

Benzoyl chloride

-

Pyridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Silver nitrate (AgNO₃)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Silica gel for column chromatography

Procedure:

-

5'-O-Benzoylation of Uridine:

-

Dissolve Uridine in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with methanol and evaporate the solvent under reduced pressure.

-

Purify the resulting 5'-O-benzoyluridine by silica gel chromatography.

-

-

2'-O-Silylation:

-

Dissolve the 5'-O-benzoyluridine in anhydrous pyridine.

-

Add silver nitrate (AgNO₃) to the solution.

-

Add TBDMS-Cl and stir the reaction at room temperature until complete (monitor by TLC).

-

Filter the reaction mixture to remove silver salts and evaporate the solvent.

-

Purify the 5'-O-benzoyl-2'-O-TBDMS-uridine by silica gel chromatography.

-

-

3'-O-Phosphitylation:

-

Dissolve the purified 5'-O-benzoyl-2'-O-TBDMS-uridine in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for 2-4 hours (monitor by TLC and ³¹P NMR).

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and evaporate the solvent.

-

Purify the final phosphoramidite product by precipitation from cold hexanes or by silica gel chromatography under anhydrous conditions.

-

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the modified cycle for incorporating the this compound phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer. This protocol assumes the this compound is the 3'-terminal nucleotide. For internal incorporation, a modified cycle with a selective debenzoylation step would be required.

Standard Synthesis Cycle (for preceding nucleotides):

The synthesis of the oligonucleotide sequence 5' to the desired this compound position is performed using standard phosphoramidite chemistry with 5'-DMT protection.

Incorporation of this compound Phosphoramidite (Final Coupling Step):

-

Deblocking (Detritylation): The final 5'-DMT group of the growing oligonucleotide chain is removed by treatment with an acid (e.g., trichloroacetic acid in DCM).

-

Coupling: The synthesized 5'-O-benzoyl-2'-O-TBDMS-uridine-3'-O-phosphoramidite is activated with an activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl of the support-bound oligonucleotide.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).

Cleavage and Deprotection

Materials:

-

Concentrated ammonium hydroxide

-

Triethylamine trihydrofluoride (TEA·3HF) or anhydrous triethylamine/HF

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cleavage and Base Deprotection:

-

The solid support is treated with concentrated ammonium hydroxide at room temperature or 55°C. This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases. Crucially, the 5'-benzoate and 2'-TBDMS groups are stable to these conditions.

-

-

2'-TBDMS Deprotection:

-

After evaporation of the ammonia, the oligonucleotide is treated with a fluoride source, such as TEA·3HF or a mixture of triethylamine and HF in DMSO, to remove the 2'-TBDMS protecting groups.

-

-

5'-Benzoate Deprotection (Final Step):

-

The 5'-benzoate group can be removed by treatment with a suitable base. A solution of potassium carbonate in methanol is a mild option that can be explored. The reaction progress should be monitored by HPLC.

-

-

Purification:

-

The final deprotected oligonucleotide is purified by methods such as reverse-phase HPLC (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Quantitative Data

The efficiency of incorporating a non-standard phosphoramidite can vary. The following table provides expected ranges for key quantitative parameters based on the use of modified phosphoramidites in general. Actual results should be determined empirically.

| Parameter | Expected Range | Method of Determination |

| Phosphoramidite Synthesis Yield | ||

| 5'-O-Benzoylation | 70-90% | Isolated yield after chromatography |

| 2'-O-Silylation | 60-80% | Isolated yield after chromatography |

| 3'-O-Phosphitylation | 80-95% | Isolated yield after purification |

| Oligonucleotide Synthesis | ||

| Coupling Efficiency | >98% | Trityl cation assay (for DMT-on steps) / HPLC analysis of a short test sequence |

| Overall Crude Yield (20-mer) | 40-60% | UV-Vis spectroscopy (A260) |

| Deprotection | ||

| 5'-Benzoate Removal | >95% | HPLC analysis |

| Purity | ||

| Purity after Purification | >95% | Analytical HPLC or CE |

Visualizations

Synthesis of this compound Phosphoramidite

Caption: Workflow for the synthesis of the this compound phosphoramidite.

Modified Solid-Phase Oligonucleotide Synthesis Cycle

Caption: Proposed workflow for solid-phase synthesis and deprotection.

Application Notes and Protocols for Uridine in In Vivo Animal Studies

Disclaimer: The following information pertains to uridine . As of the current date, there is a lack of available scientific literature on the in vivo animal applications of Uridine 5'-benzoate . The data and protocols provided below are based on studies conducted with the parent compound, uridine, and are intended to serve as a foundational resource for researchers interested in the potential applications of uridine derivatives.

Introduction

Uridine, a pyrimidine nucleoside, is a fundamental building block for RNA and plays a crucial role in various physiological processes.[1] In recent years, preclinical animal studies have highlighted the therapeutic potential of exogenous uridine supplementation in a range of disease models. These studies suggest that uridine possesses neuroprotective, anti-inflammatory, anti-fibrotic, and regenerative properties.[2][3][4] This document provides a summary of its applications, relevant quantitative data, and detailed experimental protocols for its use in in vivo animal research.

Therapeutic Applications in Animal Models

In vivo studies have demonstrated the efficacy of uridine in various animal models of disease:

-

Neurodegenerative Diseases: Uridine has shown protective effects in models of Parkinson's and Huntington's disease.[3] In a rat model of Parkinson's disease, uridine administration restored neurotoxin-induced motor deficits and cellular damage.[5]

-

Pulmonary Fibrosis: In mouse models of bleomycin-induced pulmonary fibrosis, uridine administration attenuated inflammation and reduced collagen deposition in the lungs.[2][6]

-

Tissue Regeneration: Uridine has been identified as a factor that can promote the regeneration and repair of multiple tissues, including skeletal muscle, heart, liver, and cartilage in mice.[4][7]

-

Anti-inflammatory Effects: Uridine has demonstrated significant anti-inflammatory effects in a rat model of lung inflammation, reducing edema and leukocyte infiltration.[8] It has also been shown to alleviate airway inflammation in asthmatic mice by inhibiting the MAPK and NF-kB signaling pathways.[1]

-

Myocardial Injury: In rat models of acute myocardial ischemia and ischemia/reperfusion, uridine treatment was found to be cardioprotective.

Data Presentation

Table 1: Pharmacokinetic Parameters of Uridine in Rabbits

| Parameter | Intravenous Administration (100 mg/kg) | Oral Administration (450 mg/kg) |

| Terminal Half-life (t½) | 0.36 ± 0.05 h | 1.4 ± 0.4 h |

| Peak Plasma Concentration (Cmax) | Not Applicable | 25.8 ± 4.1 µg/mL |

| Time to Peak Concentration (Tmax) | Not Applicable | 2.3 ± 0.8 h |

| Area Under the Curve (AUC) | 59.7 ± 18.2 µg·hr/mL | 79.0 ± 13.9 µg·hr/mL |

| Clearance (CL) | 1.8 ± 0.6 L/h/kg | Not Reported |

| Volume of Distribution (Vd) | 0.58 ± 0.32 L/kg | Not Reported |

| Absolute Bioavailability | Not Applicable | ~29.4% |

| Urinary Excretion (% of dose) | ~7.7% | ~1% |

Data sourced from a study in rabbits.[5]

Table 2: Effective Dosages of Uridine in Rodent Models

| Application | Animal Model | Dosage | Administration Route | Study Outcome |

| Neuroprotection | Rat (6-OHDA-induced Parkinson's) | 30 µg/kg/day | Subcutaneous | Restored motor function and cellular integrity.[5] |

| Neuroprotection | Rat (Rotenone-induced Parkinson's) | 3 mg/kg and 30 mg/kg | Not Specified | Dose-dependently decreased behavioral disorders.[9] |

| Anti-inflammatory | Mouse (LPS-induced acute inflammation) | 10 mg/kg | Intragastric | Reduced pro-inflammatory responses.[2] |

| Anti-fibrotic | Mouse (Bleomycin-induced pulmonary fibrosis) | Not Specified | Intraperitoneal | Attenuated inflammation and collagen deposition.[6] |

| Tissue Regeneration | Aged Mice (22 months old) | 20 mg/kg/day | Oral | Improved physical performance.[10] |

| Nerve Regeneration | Rat (Sciatic nerve transection) | 500 mg/kg/day | Intraperitoneal | Enhanced nerve regeneration and functional recovery. |

| Diabetes | Mouse (High-fat diet/streptozotocin-induced) | 30 mg/kg/day | Intraperitoneal | Normalized plasma glucose and triglyceride levels.[11] |

Signaling Pathways and Mechanisms of Action

Uridine exerts its therapeutic effects through multiple mechanisms. It serves as a precursor for the synthesis of pyrimidine nucleotides, which are essential for RNA synthesis, glycogen synthesis (as UDP-glucose), and the formation of cell membranes (via CDP-choline and CDP-ethanolamine).[3]

Caption: Metabolic pathway of exogenous uridine.

Uridine's anti-inflammatory effects are partly mediated by the inhibition of key inflammatory signaling pathways.

Caption: Uridine's anti-inflammatory signaling.

Experimental Protocols

Protocol 1: Preparation of Uridine for In Vivo Administration

Materials:

-

Uridine powder (Sigma-Aldrich or equivalent)

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Determine the required concentration: Calculate the amount of uridine needed based on the desired dose (mg/kg) and the volume to be administered to the animals.

-

Dissolution:

-

For intraperitoneal (i.p.) and subcutaneous (s.c.) injections, dissolve the uridine powder in sterile saline or PBS to the final concentration.[11]

-

For oral gavage, uridine can be dissolved in sterile water or a suitable vehicle.

-

-

Ensure complete dissolution: Vortex the solution until the uridine is completely dissolved. Gentle warming may be used to aid dissolution, but ensure the solution cools to room temperature before administration.

-

Sterilization: Filter the uridine solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility, especially for parenteral routes.

-

Storage: Use the prepared solution immediately. For short-term storage, keep at 4°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are always preferred for in vivo studies.

Protocol 2: Induction of Pulmonary Fibrosis and Uridine Treatment in Mice

Animal Model: Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

Uridine solution (prepared as in Protocol 1)

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Experimental Workflow:

Caption: Workflow for pulmonary fibrosis study.

Procedure:

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

On day 0, administer a single intratracheal injection of bleomycin (e.g., 1.5 U/kg) dissolved in sterile saline.[6] Control animals receive sterile saline only.

-

-

Uridine Administration (Prophylactic Protocol):

-

Administer uridine via intraperitoneal injection at the desired dose.

-

A sample regimen could be administering uridine 6 hours after bleomycin instillation, and then again on days 5 and 10.[6]

-

-

Uridine Administration (Therapeutic Protocol):

-

To model a therapeutic intervention, begin uridine administration at a later time point, for example, on day 14 post-bleomycin, and continue for a set period (e.g., 3 times a week until day 30).[6]

-

-

Monitoring: Monitor the animals daily for signs of distress, weight loss, and changes in breathing.

-

Endpoint Analysis:

-

At predetermined time points (e.g., day 7, 14, or 30), euthanize the animals.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Harvest lung tissue for histological analysis of inflammation and collagen deposition (e.g., Masson's trichrome staining).

-

Protocol 3: Neuroprotection Study in a Rat Model of Parkinson's Disease

Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley)

Materials:

-

6-hydroxydopamine (6-OHDA) or Rotenone

-

Uridine solution (prepared as in Protocol 1)

-

Stereotaxic apparatus (for 6-OHDA model)

-

Behavioral testing equipment (e.g., RotaRod)

Experimental Workflow:

Caption: Workflow for Parkinson's disease study.

Procedure:

-

Baseline Assessment: Conduct baseline behavioral tests (e.g., RotaRod, open field test) to assess motor function before inducing the disease model.

-

Induction of Parkinsonism:

-

6-OHDA Model: Anesthetize the rats and use a stereotaxic apparatus to inject 6-OHDA directly into the substantia nigra.[5]

-

Rotenone Model: Administer rotenone (e.g., subcutaneously or via oral gavage) over a period of time to induce parkinsonian features.

-

-

Uridine Administration:

-

Begin administration of uridine at the chosen dose (e.g., 30 µg/kg/day, subcutaneously) and for the specified duration (e.g., 22 days).[5] The control group receives the vehicle.

-

-

Behavioral Monitoring: Perform behavioral tests at regular intervals throughout the treatment period to assess motor function.

-

Endpoint Analysis:

References

- 1. Evaluating Neuroprotective Effects of Uridine, Erythropoietin, and Therapeutic Hypothermia in a Ferret Model of Inflammation-Sensitized Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endogenous Metabolite Promotes Multiple Tissue Regeneration and Delays Aging----Chinese Academy of Sciences [english.cas.cn]

- 5. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uridine supplementation exerts anti-inflammatory and anti-fibrotic effects in an animal model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of exogenous uridine in an animal model of lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Protective Effect of Uridine in a Rotenone-Induced Model of Parkinson’s Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uridine Treatment Enhances Aged Tissue Regeneration [nmn.com]

- 11. Effect of Chronic Treatment with Uridine on Cardiac Mitochondrial Dysfunction in the C57BL/6 Mouse Model of High-Fat Diet–Streptozotocin-Induced Diabetes [mdpi.com]

Detecting Uridine 5'-Benzoate in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for the detection and quantification of Uridine 5'-benzoate in various biological matrices. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a potential Immunoassay approach.

Introduction

This compound is a benzoate ester of the nucleoside uridine. The analysis of such modified nucleosides is crucial in various research areas, including drug metabolism studies, pharmacokinetics, and as potential biomarkers. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. This document outlines three distinct methods for the detection of this compound, providing detailed protocols and expected performance characteristics.

Data Presentation: Quantitative Method Comparison

The following table summarizes the hypothetical performance characteristics of the described methods for the detection of this compound. These values are representative and may vary depending on the specific matrix and instrumentation.

| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (Competitive) |

| Limit of Detection (LOD) | ~50 ng/mL | ~0.1-1 ng/mL | ~1-5 ng/mL |

| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5-5 ng/mL | ~5-15 ng/mL |

| Linear Range | 0.15-20 µg/mL | 0.005-5 µg/mL | 0.01-1 µg/mL |

| Precision (%RSD) | < 15% | < 10% | < 20% |

| Accuracy/Recovery (%) | 85-115% | 90-110% | 80-120% |

| Sample Volume | 50-200 µL | 10-100 µL | 25-100 µL |

| Throughput | Medium | High | High |

| Specificity | Moderate | High | High (potential cross-reactivity) |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.

a. Sample Preparation: Protein Precipitation

-

To 100 µL of biological sample (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound or another benzoylated nucleoside).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b. HPLC-UV Operating Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-17 min: 90% B

-

17-18 min: 90-10% B

-

18-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection: 260 nm

c. Data Analysis

Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in the same biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound in complex biological matrices.

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Pre-treat 100 µL of the biological sample by adding 100 µL of 2% phosphoric acid and an internal standard.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an LC-MS vial for analysis.

b. LC-MS/MS Operating Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (M+H)+ -> Product ion (specific fragment)

-

Internal Standard: Precursor ion -> Product ion

-

(Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of a this compound standard.)

-

c. Data Analysis

Quantification is performed using the peak area ratio of the analyte to the internal standard, plotted against a calibration curve constructed in a matched matrix.

Immunoassay (Competitive ELISA)

This method is suitable for high-throughput screening of a large number of samples. Development of a specific antibody to this compound is a prerequisite.

a. Principle

This is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody sites, typically coated on a microplate. The signal generated is inversely proportional to the concentration of this compound in the sample.

b. General Protocol

-

Coat a 96-well microplate with an antibody specific for this compound and block non-specific binding sites.

-

Add standards, controls, and biological samples to the wells, followed by the addition of a known amount of enzyme-labeled this compound (e.g., HRP-conjugate).

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

-

Stop the reaction and measure the signal using a plate reader.

c. Data Analysis

A standard curve is generated by plotting the signal intensity against the concentration of the standards. The concentration of this compound in the samples is then interpolated from this curve.

Visualizations

Caption: HPLC-UV workflow for this compound analysis.

Caption: LC-MS/MS workflow for this compound analysis.

Caption: Principle of competitive immunoassay.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Uridine 5'-benzoate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Uridine 5'-benzoate synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common issues encountered during this procedure.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Question: Why is my yield of this compound consistently low?

Answer: Low yields are a common issue in the direct benzoylation of unprotected uridine. Several factors can contribute to this:

-

Formation of Side Products: The primary reason for low yields of the desired 5'-O-monobenzoylated product is the concurrent formation of other benzoylated species. The 2'- and 3'-hydroxyl groups on the ribose ring can also react with benzoyl chloride, leading to a mixture of 2'-O-benzoyluridine, 3'-O-benzoyluridine, and various di- and tri-benzoylated products. The "direct method" relies on the higher reactivity of the sterically less hindered primary 5'-hydroxyl group, but this selectivity is not absolute.[1]

-

Reaction Conditions:

-

Temperature: Adding benzoyl chloride at room temperature or higher can decrease selectivity and promote the formation of multiple products. The reaction should be initiated at a low temperature (e.g., 0 °C) to favor the kinetic product.

-

Stoichiometry: An excess of benzoyl chloride will significantly increase the formation of di- and tri-benzoylated uridine. Precise control over the molar equivalents of the acylating agent is crucial.

-

-

Moisture: Benzoyl chloride readily hydrolyzes in the presence of water to form benzoic acid. This not only consumes the reagent but can also complicate the purification process. Ensure all glassware is dry and use anhydrous solvents.

-

Purification Losses: this compound can be challenging to separate from other isomers and unreacted starting material, leading to losses during column chromatography.

Question: My TLC plate shows multiple spots after the reaction. What are they and how can I get rid of them?

Answer: The multiple spots on your TLC plate likely correspond to:

-

Uridine: The starting material.

-

This compound: Your desired product.

-

2'-O- and 3'-O-benzoyluridine: Isomeric monobenzoylated products.

-

Di- and Tri-benzoylated Uridine: Over-benzoylated side products.

-

Benzoic Acid: From the hydrolysis of benzoyl chloride.

To address this, you can:

-

Optimize Reaction Selectivity: Refer to the optimized experimental protocol below to minimize the formation of these side products from the outset.

-

Purification: Careful silica gel column chromatography is the most effective way to separate these compounds. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can effectively resolve the different products. The 5'-O-isomer is generally less polar than uridine and more polar than the di- and tri-benzoylated derivatives.

-

Aqueous Wash: During the workup, washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will help remove unreacted benzoyl chloride and the benzoic acid byproduct.

Question: How can I confirm that I have synthesized the 5'-O-benzoate isomer and not the 2'- or 3'-O-isomers?

Answer: The most definitive method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. Upon acylation of the 5'-hydroxyl group, the chemical shifts of the adjacent protons (H-5'a and H-5'b) will experience a significant downfield shift compared to the starting uridine.[1] This is a key indicator of successful 5'-O-benzoylation.

Experimental Protocols

Standard Protocol for Direct 5'-O-Benzoylation of Uridine

This protocol is based on the "direct method" for acylation, which favors the 5'-hydroxyl group due to its lower steric hindrance.[1]

-

Preparation:

-

Dry uridine under vacuum at 60 °C for at least 4 hours.

-

Ensure all glassware is thoroughly dried in an oven.

-

Use anhydrous pyridine as the solvent.

-

-

Reaction:

-

Dissolve uridine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.0 - 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

-

Workup:

-

Quench the reaction by adding a small amount of water or ice.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove benzoic acid and pyridine hydrochloride, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

-

Monitor the fractions by TLC to isolate the desired product.

-

Optimized Protocol for Improved Yield and Selectivity

This protocol incorporates modifications to enhance the yield of the 5'-O-benzoate product.

-

Preparation: Same as the standard protocol.

-

Reaction:

-

Dissolve uridine (1 equivalent) in anhydrous pyridine.

-

Cool the mixture to -20 °C (e.g., using a dry ice/acetone bath).

-

Add benzoyl chloride (1.05 equivalents) very slowly over 30 minutes.

-

Maintain the reaction temperature at -20 °C for 6-8 hours.

-

Monitor the reaction progress carefully by TLC.

-

-

Workup and Purification: Same as the standard protocol. The lower temperature and controlled addition of the acylating agent should result in a cleaner crude product, simplifying the purification process.

Data Presentation

The following table summarizes typical yields for the direct 5'-O-acylation of uridine under standard conditions. Note that yields can vary based on the specific acyl chloride and reaction conditions.

| Acylating Agent | Product | Typical Yield | Reference |

| 3-Chlorobenzoyl chloride | 5'-O-(3-Chlorobenzoyl)uridine | 47% | [1] |

| Benzoyl chloride | 5'-O-Benzoyluridine | ~40-50% (estimated) | N/A |

Yield for benzoyl chloride is an estimation based on similar reactions, as specific literature values for this exact transformation can be elusive. The yield is heavily dependent on reaction optimization and purification efficiency.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Caption: Troubleshooting logic for this compound synthesis.

References

Navigating Solubility Challenges with Uridine 5'-Benzoate: A Technical Guide

For researchers, scientists, and drug development professionals working with Uridine 5'-benzoate, achieving consistent and effective solubilization is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for dissolving this compound?

Based on experimental data for other uridine derivatives, Dimethyl Sulfoxide (DMSO) is a primary recommendation for dissolving this compound.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. For many biological applications, a concentrated stock solution in DMSO can be prepared and then diluted into the final aqueous experimental medium. Other polar aprotic solvents such as N,N-Dimethylformamide (DMF) may also be effective.

Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution. Here are several troubleshooting steps:

-

Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

-

Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the aqueous solution may help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.

-

Use a formulation aid: Incorporating a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer can help to create micelles that encapsulate the hydrophobic compound and improve its apparent solubility.

-

pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have a readily ionizable group on the benzoate moiety, the uracil ring has a pKa. Depending on the experimental pH, slight adjustments may influence solubility, though this is less likely to have a major effect compared to co-solvents or surfactants.

Troubleshooting Guide

| Issue Encountered | Possible Cause | Recommended Solution(s) |

| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent power or low temperature. | - Try a stronger polar aprotic solvent like DMSO or DMF.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Be cautious with temperature to avoid compound degradation. |

| Precipitation occurs immediately upon adding the DMSO stock to aqueous media. | The compound has very low aqueous solubility and is crashing out of solution. | - Lower the final concentration of this compound.- Increase the final DMSO concentration if the experiment allows.- Prepare the final solution by adding the aqueous buffer to the DMSO stock dropwise while vortexing to allow for gradual mixing. |

| The solution is cloudy or forms a suspension over time. | The compound is not fully solubilized and is forming fine particulates. | - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.- Consider using a formulation approach with excipients like cyclodextrins to form inclusion complexes and improve solubility. |

| Inconsistent experimental results. | Poor solubility leading to variations in the actual concentration of the dissolved compound. | - Always prepare fresh dilutions from a clear stock solution immediately before use.- Visually inspect for any signs of precipitation before adding to your experiment.- Validate the concentration of your stock solution using a suitable analytical method like HPLC if possible. |

Quantitative Solubility Data (Illustrative)

While specific experimental data for this compound is not available, the following table provides an illustrative example of how solubility data for a poorly soluble uridine derivative might be presented. Note: These values are hypothetical and should be experimentally determined for this compound.

| Solvent | Estimated Solubility (mg/mL) | Molarity (mM) | Notes |

| Water | < 0.1 | < 0.29 | Likely to be very poorly soluble. |

| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | < 0.29 | Similar to water, low solubility is expected. |

| Ethanol | 1 - 5 | 2.9 - 14.4 | May have some solubility, but likely requires co-solvents for higher concentrations. |

| Dimethyl Sulfoxide (DMSO) | > 50 | > 143.6 | Expected to be a good solvent for creating concentrated stock solutions. |

| N,N-Dimethylformamide (DMF) | > 30 | > 86.1 | Another potential solvent for stock solutions. |

Molecular Weight of this compound: 348.31 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh out 3.48 mg of this compound powder.

-

Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.

-

Mixing: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be used to expedite dissolution if necessary.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

-

Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution in DMSO.

-

Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.

-

Dilution: Add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed cell culture medium.

-

Mixing: Immediately mix the solution by gentle inversion or pipetting to ensure homogeneity and minimize the risk of precipitation.

-

Use: Use the freshly prepared working solution immediately in your experiment.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for testing the effect of this compound on a cellular signaling pathway.

References

Troubleshooting Uridine 5'-benzoate purification by chromatography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Uridine 5'-benzoate using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: During the synthesis of this compound, several impurities can arise. These may include unreacted starting materials like uridine, excess benzoic acid or its anhydride, and di- or tri-benzoylated uridine derivatives. Additionally, impurities inherent to the starting uridine material may also be present, such as β-Pseudouridine, 5-Hydroxyuridine, or 3-Deazauridine.[]

Q2: Which chromatographic techniques are suitable for purifying this compound?

A2: The most common and effective techniques for the purification of this compound and similar nucleoside derivatives are:

-

Silica Gel Column Chromatography: A standard method for purifying moderate to large quantities of the compound.

-

Thin-Layer Chromatography (TLC): Primarily used for reaction monitoring and optimizing solvent systems for column chromatography.[2]

-

High-Performance Liquid Chromatography (HPLC): Ideal for achieving high purity, especially for analytical purposes or purification of small-scale preparations. Reversed-phase columns (like C18) are often employed.[3][4]

Q3: How do I choose an appropriate solvent system (mobile phase) for TLC and column chromatography?